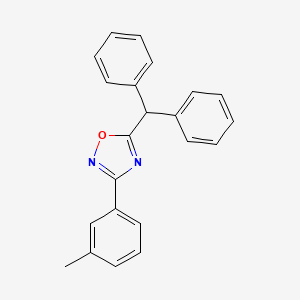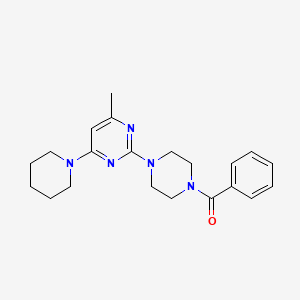![molecular formula C12H12N4O3 B5155489 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPAC, is a chemical compound that has been extensively studied in scientific research. It is a pyrazole derivative that has shown great potential in various applications, including as a therapeutic agent for the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues. 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential use in the treatment of diabetes. Additionally, 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in the treatment of viral infections, such as COVID-19. 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have antiviral activity against several viruses, including influenza and hepatitis C. Another potential future direction is the development of more potent and selective 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid analogs for use in therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and its potential effects on various physiological systems.
Synthesis Methods
The synthesis of 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves the reaction of 6-methyl-2-pyridinecarboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then treated with methyl iodide to obtain 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid as a white crystalline solid.
Scientific Research Applications
1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-methyl-3-[(6-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-4-3-5-9(13-7)14-11(17)10-8(12(18)19)6-16(2)15-10/h3-6H,1-2H3,(H,18,19)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHURMPAYJBOAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(6-methylpyridin-2-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)

![2-(1-azepanyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B5155503.png)